2-hydroxyethyl 4,6-bis(ethylamino)-1,3,5-triazine-2-carboxylate
Overview
Description
2-hydroxyethyl 4,6-bis(ethylamino)-1,3,5-triazine-2-carboxylate is a chemical compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, medicine, and materials science. This particular compound is known for its potential use in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyethyl 4,6-bis(ethylamino)-1,3,5-triazine-2-carboxylate typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents such as 1,4-dioxane or 1,2-dichloroethane and require refluxing to achieve high yields . The general synthetic route can be summarized as follows:
Starting Material: Cyanuric chloride.
Reagents: Ethylamine and 2-hydroxyethylamine.
Conditions: Reflux in 1,4-dioxane or 1,2-dichloroethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-hydroxyethyl 4,6-bis(ethylamino)-1,3,5-triazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the amino groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
Substitution: Depending on the nucleophile, various substituted triazine derivatives can be formed.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with different oxidation states.
Hydrolysis: Corresponding carboxylic acid and alcohol.
Scientific Research Applications
2-hydroxyethyl 4,6-bis(ethylamino)-1,3,5-triazine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-hydroxyethyl 4,6-bis(ethylamino)-1,3,5-triazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. For example, triazine derivatives are known to inhibit enzymes involved in DNA synthesis and repair, making them potential candidates for anticancer agents . The exact molecular targets and pathways would depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,6-bis(ethylamino)-1,3,5-triazine: A similar triazine derivative with a chloro substituent instead of a hydroxyethyl group.
2,4,6-tris(ethylamino)-1,3,5-triazine: A triazine derivative with three ethylamino groups.
2-hydroxyethyl 4,6-bis(methylamino)-1,3,5-triazine-2-carboxylate: A similar compound with methylamino groups instead of ethylamino groups.
Uniqueness
2-hydroxyethyl 4,6-bis(ethylamino)-1,3,5-triazine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyethyl and ethylamino groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-hydroxyethyl 4,6-bis(ethylamino)-1,3,5-triazine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O3/c1-3-11-9-13-7(8(17)18-6-5-16)14-10(15-9)12-4-2/h16H,3-6H2,1-2H3,(H2,11,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPBVGSIQCWYMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)C(=O)OCCO)NCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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